Cas no 1995400-59-3 (2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde)
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde
- EN300-1585876
- 1995400-59-3
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- Inchi: 1S/C12H9FN2O2/c1-17-12-14-5-8(6-15-12)9-3-2-4-11(13)10(9)7-16/h2-7H,1H3
- InChI Key: ICQWKOKKCDAVJD-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C=O)C1=CN=C(N=C1)OC
Computed Properties
- Exact Mass: 232.06480570g/mol
- Monoisotopic Mass: 232.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.1Ų
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585876-50mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 50mg |
$768.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-100mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 100mg |
$804.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-250mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 250mg |
$840.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-500mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 500mg |
$877.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-1000mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 1000mg |
$914.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-2500mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 2500mg |
$1791.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-5000mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 5000mg |
$2650.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-10000mg |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 10000mg |
$3929.0 | 2023-09-24 | ||
| Enamine | EN300-1585876-0.05g |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1585876-0.1g |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde |
1995400-59-3 | 0.1g |
$1068.0 | 2023-06-04 |
2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde
2-Fluoro-6-(2-Methoxypyrimidin-5-Yl)Benzaldehyde: A Comprehensive Overview
2-Fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde (CAS No. 1995400-59-3) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a fluoro substituent and a methoxypyrimidine group. The benzaldehyde core provides aromatic stability, while the fluoro group introduces electronic effects that can modulate the compound's reactivity and bioavailability. The methoxypyrimidine substituent adds complexity to the molecule, enhancing its potential for interactions with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde through multi-step processes involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. Researchers have also explored the use of green chemistry principles in synthesizing this compound, reducing environmental impact while maintaining high-quality standards.
The benzaldehyde derivative has garnered attention in drug discovery due to its ability to act as a scaffold for various bioactive molecules. Studies have shown that 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, its methoxypyrimidine group has been linked to enhanced kinase inhibition activity, which is critical in targeting cancer cells.
In the realm of agrochemicals, this compound has demonstrated efficacy as a plant growth regulator and pest repellent. Field trials have indicated that formulations containing 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde can enhance crop yields by improving stress tolerance in plants. This dual functionality underscores the versatility of the compound in addressing both medical and agricultural challenges.
From a materials science perspective, 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde has been investigated for its potential in organic electronics. Its aromatic structure and electron-withdrawing groups make it suitable for use in semiconducting polymers and light-emitting diodes (LEDs). Researchers have reported promising results in terms of charge transport properties, suggesting that this compound could play a pivotal role in next-generation electronic devices.
Despite its numerous advantages, the development of 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde faces challenges related to scalability and cost-effectiveness. Efforts are underway to optimize production processes and explore cost-saving strategies without compromising on quality. Additionally, regulatory approvals are being sought to ensure safe usage across various industries.
In conclusion, 2-fluoro-6-(2-methoxypyrimidin-5-yl)benzaldehyde (CAS No. 1995400-59
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